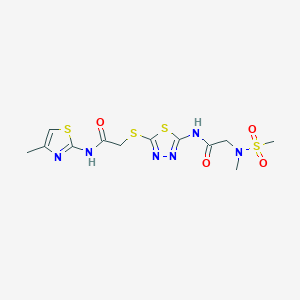

2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[methyl(methylsulfonyl)amino]-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O4S4/c1-7-5-23-10(13-7)15-9(20)6-24-12-17-16-11(25-12)14-8(19)4-18(2)26(3,21)22/h5H,4,6H2,1-3H3,(H,13,15,20)(H,14,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYSORQPLFQDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring and a thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research.

Chemical Structure

The IUPAC name of the compound reflects its intricate structure:

Biological Activity Overview

Research has indicated that derivatives of thiadiazole and thiazole exhibit a range of biological activities. The following subsections detail the specific activities associated with this compound.

Antimicrobial Activity

Studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety possess significant antimicrobial properties. For instance:

- In vitro studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with substitutions at the C-5 position of the thiadiazole ring displayed moderate to significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Thiadiazole Derivative 1 | 32.6 | Higher than Itraconazole (47.5) |

| Thiadiazole Derivative 2 | 62.5 | Active against S. aureus |

Antiparasitic Activity

The compound's structural characteristics suggest potential efficacy against parasitic infections. Thiadiazole derivatives have been recognized for their ability to inhibit Leishmania species and malaria parasites:

- Leishmaniasis : Thiadiazole derivatives have shown promising results in inhibiting Leishmania growth, indicating their potential as therapeutic agents .

Case Studies

Several studies provide insights into the biological efficacy of related compounds:

- Antimicrobial Efficacy : A study highlighted the synthesis of various 1,3,4-thiadiazole derivatives which were tested against multiple bacterial strains. The results indicated that certain derivatives had significant zones of inhibition, suggesting their potential as new antibacterial agents .

- Antiparasitic Properties : Research focused on the synthesis and evaluation of thiazole-based compounds revealed their effectiveness against malaria parasites, further supporting the therapeutic potential of thiadiazole-containing structures .

The biological activity of these compounds is often attributed to their ability to interfere with microbial cell functions. The presence of sulfur-containing groups is believed to enhance interaction with biological targets, potentially disrupting metabolic pathways in pathogens.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions, including thiadiazole ring formation, thioether linkage, and acylation. Key steps include:

- Thiadiazole formation : Cyclization of thiosemicarbazide derivatives under reflux with catalysts like H2SO4 (65–80°C, 6–8 hours) .

- Thioether coupling : Use of sodium hydride (NaH) in DMF or dichloromethane (DCM) to link the thiol group to the thiadiazole core .

- Acylation : Reaction with chloroacetamide derivatives in the presence of DMAP (4-dimethylaminopyridine) to form the final acetamide moiety . Critical parameters : Solvent choice (DMF for polar intermediates, DCM for non-polar steps), temperature control (±2°C), and stoichiometric ratios (1:1.2 for acylation steps).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of thiadiazole and acetamide groups (e.g., δ 2.5–3.0 ppm for methylsulfonamido protons) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±0.001 Da) to verify molecular formula (C16H19N7O3S3) .

- Infrared Spectroscopy (IR) : Peaks at 1670–1690 cm<sup>-1</sup> (C=O stretch) and 1240–1260 cm<sup>-1</sup> (S=O stretch) .

Q. How can researchers address poor solubility in biological assays?

- Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers (pH 7.4) to maintain compound stability .

- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) on the methylsulfonamido moiety .

- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability in cell culture media .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Functional group variation : Replace the 4-methylthiazole with 4-fluorophenyl or benzothiazole to assess target binding .

- Bioisosteric substitution : Exchange the thiadiazole ring with oxadiazole or triazole to modulate metabolic stability .

- Molecular docking : Use AutoDock Vina to predict interactions with kinases (e.g., EGFR or CDK2) via the acetamide’s carbonyl oxygen .

Q. How should contradictory bioactivity data be analyzed?

- Assay validation : Replicate experiments across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .

- Metabolic profiling : LC-MS/MS to identify degradation products (e.g., sulfonamide cleavage) that may interfere with activity .

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets like HSP90 or PARP .

Q. What mechanistic hypotheses explain its potential anticancer activity?

- Kinase inhibition : The thiadiazole and thiazole motifs may chelate Mg<sup>2+</sup> in ATP-binding pockets (e.g., VEGFR2) .

- ROS induction : Sulfur atoms in thioether and thiadiazole groups could generate reactive oxygen species (ROS) in cancer cells .

- Apoptosis modulation : Upregulation of pro-apoptotic proteins (Bax, caspase-3) observed in preliminary Western blot data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。